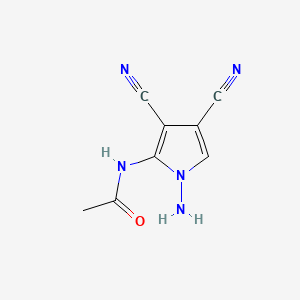
(S)-2-Methylhexanol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methylhexanol-d3 is a compound that is used extensively in scientific research for its unique properties. It is a deuterated form of (S)-2-Methylhexanol, which is a chiral compound that is commonly found in nature. The deuterated form is used in research because it has a unique isotopic label that allows scientists to track its movements and interactions in biological systems.
作用機序
The mechanism of action of (S)-2-Methylhexanol-d3 is not fully understood, but it is believed to interact with enzymes and other proteins in biological systems. The deuterium label allows scientists to track the movement of the compound in vivo and to identify its interactions with other molecules.
Biochemical and Physiological Effects:
(S)-2-Methylhexanol-d3 is generally considered to be a safe compound with minimal toxicity. It is metabolized in the liver and excreted in the urine. It has been shown to have a range of physiological effects, including the ability to lower blood glucose levels and to improve insulin sensitivity.
実験室実験の利点と制限
The main advantage of using (S)-2-Methylhexanol-d3 in lab experiments is its unique isotopic label, which allows scientists to track its movements and interactions in biological systems. However, there are also some limitations to its use. For example, it is relatively expensive compared to other tracer molecules, and it may not be suitable for all types of experiments.
将来の方向性
There are many potential future directions for research involving (S)-2-Methylhexanol-d3. One area of interest is the development of new drugs that target specific enzymes or proteins in biological systems. Another area of interest is the use of (S)-2-Methylhexanol-d3 as a tracer molecule in metabolic studies to better understand the underlying mechanisms of metabolic diseases such as diabetes and obesity. Additionally, there is potential for the development of new diagnostic tools that use (S)-2-Methylhexanol-d3 as a biomarker for various diseases.
合成法
The synthesis of (S)-2-Methylhexanol-d3 involves the use of deuterium oxide (D2O) as a starting material. D2O is reacted with (S)-2-Methylhexanal, which is a chiral aldehyde, in the presence of a catalyst to produce (S)-2-Methylhexanol-d3. The process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
(S)-2-Methylhexanol-d3 has a wide range of applications in scientific research. It is commonly used as a tracer molecule in metabolic studies to track the movement of molecules in biological systems. It is also used in drug discovery and development to study the mechanism of action of drugs and to identify potential drug targets.
特性
CAS番号 |
1329614-76-7 |
|---|---|
製品名 |
(S)-2-Methylhexanol-d3 |
分子式 |
C7H16O |
分子量 |
119.222 |
IUPAC名 |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
InChIキー |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES |
CCCCC(C)CO |
同義語 |
(S)-2-Methyl-1-hexanol-d3; (-)-2-Methyl-1-hexanol-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![Benzenemethanamine, N-[[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-alpha-methyl-, (alphaR)-](/img/structure/B587172.png)



![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)